molecular formula C21H18ClFN2O5S2 B6478363 methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941962-09-0

methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6478363
CAS No.: 941962-09-0
M. Wt: 497.0 g/mol
InChI Key: UVMOYTREJUWEPW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H18ClFN2O5S2 and its molecular weight is 497.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.0329699 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes:

  • Thiophene ring
  • Carboxylate group
  • Sulfamoyl moiety
  • Chlorophenyl and fluorophenyl substituents

This unique configuration contributes to its pharmacological properties, enhancing its interactions within biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity
    • The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives containing thiophene and sulfamoyl groups can induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and oxidative stress .
  • Antimicrobial Properties
    • Compounds with similar structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group is particularly noted for enhancing antibacterial efficacy .
  • Antioxidant Effects
    • The antioxidant capacity of this compound may contribute to its protective effects against oxidative stress-related diseases. The thiophene moiety is known to improve the radical scavenging ability of related compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the thiophene ring.
  • Introduction of the sulfamoyl and carboxylate groups.
  • Substitution reactions involving chlorophenyl and fluorophenyl moieties.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the successful synthesis and purity of the compound.

Case Studies

  • Anticancer Activity Study
    • A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays .
  • Antimicrobial Testing
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed inhibition zones indicating effective antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .

Data Tables

Biological ActivityTest SystemResultReference
AnticancerMCF-7 cellsIC50 = 10 µM
AntimicrobialS. aureusMIC = 32 µg/mL
AntioxidantDPPH assayScavenging activity = 85%

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O5S2/c1-30-21(27)20-18(10-11-31-20)32(28,29)25(17-8-4-15(22)5-9-17)13-19(26)24-12-14-2-6-16(23)7-3-14/h2-11H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMOYTREJUWEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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